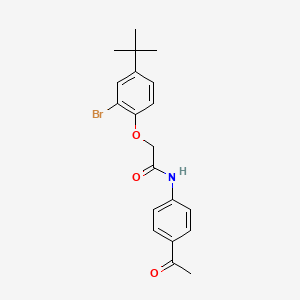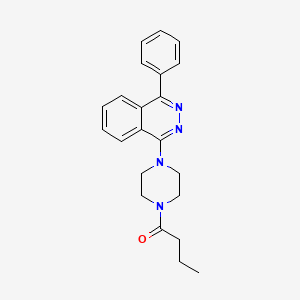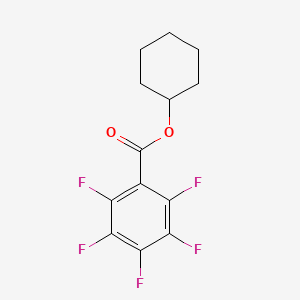![molecular formula C17H11Cl2N3O2S B4108483 5-(2,3-dichlorophenyl)-N-[(3-pyridinylamino)carbonothioyl]-2-furamide](/img/structure/B4108483.png)
5-(2,3-dichlorophenyl)-N-[(3-pyridinylamino)carbonothioyl]-2-furamide
Übersicht
Beschreibung
5-(2,3-dichlorophenyl)-N-[(3-pyridinylamino)carbonothioyl]-2-furamide, also known as DPC-681, is a small molecule inhibitor of the protein kinase CK1δ. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation.
Wirkmechanismus
5-(2,3-dichlorophenyl)-N-[(3-pyridinylamino)carbonothioyl]-2-furamide works by selectively inhibiting the activity of CK1δ, a protein kinase that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK1δ, 5-(2,3-dichlorophenyl)-N-[(3-pyridinylamino)carbonothioyl]-2-furamide can disrupt these cellular processes, leading to the inhibition of cancer cell growth and the potential treatment of neurological disorders.
Biochemical and Physiological Effects
5-(2,3-dichlorophenyl)-N-[(3-pyridinylamino)carbonothioyl]-2-furamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function in animal models of Alzheimer's disease, and the reduction of inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-(2,3-dichlorophenyl)-N-[(3-pyridinylamino)carbonothioyl]-2-furamide in lab experiments is its selectivity for CK1δ, which allows for the specific inhibition of this protein kinase without affecting other cellular processes. However, one limitation of using 5-(2,3-dichlorophenyl)-N-[(3-pyridinylamino)carbonothioyl]-2-furamide is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 5-(2,3-dichlorophenyl)-N-[(3-pyridinylamino)carbonothioyl]-2-furamide and its potential therapeutic applications. One area of research is the development of more potent and selective inhibitors of CK1δ, which could lead to improved therapeutic outcomes. Another area of research is the study of 5-(2,3-dichlorophenyl)-N-[(3-pyridinylamino)carbonothioyl]-2-furamide in combination with other drugs, which could enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the potential side effects and toxicity of 5-(2,3-dichlorophenyl)-N-[(3-pyridinylamino)carbonothioyl]-2-furamide in humans.
Wissenschaftliche Forschungsanwendungen
5-(2,3-dichlorophenyl)-N-[(3-pyridinylamino)carbonothioyl]-2-furamide has been studied extensively in various scientific research applications. One of its primary uses is in the study of cancer, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(pyridin-3-ylcarbamothioyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2S/c18-12-5-1-4-11(15(12)19)13-6-7-14(24-13)16(23)22-17(25)21-10-3-2-8-20-9-10/h1-9H,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZBPVBGTHXYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)NC(=S)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4108410.png)
![1-[3-(3-(3-chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4108412.png)


![6-amino-4-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4108428.png)
![5-(2,3-dichlorophenyl)-N-[({4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4108441.png)
![4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine](/img/structure/B4108442.png)


![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol](/img/structure/B4108473.png)
![2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride](/img/structure/B4108479.png)
![1-[2-(4-methoxyphenoxy)propanoyl]pyrrolidine](/img/structure/B4108494.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B4108498.png)